![molecular formula C18H22N2O4S B318611 N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide](/img/structure/B318611.png)
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C18H22N2O4S and a molecular weight of 362.44328 g/mol . This compound is known for its unique structural features, which include a sulfonyl group, a methoxyaniline moiety, and a dimethylpropanamide group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide typically involves the reaction of 4-methoxyaniline with a sulfonyl chloride derivative, followed by the introduction of the dimethylpropanamide group. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. the process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for commercial use.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles like halides, amines; often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, coatings, and chemical processes
Mechanism of Action
The mechanism of action of N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide: Unique due to its specific combination of functional groups.
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-2,2-dimethylpropanamide: Lacks the methoxy group, leading to different chemical properties and reactivity.
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2,2-dimethylbutanamide: Contains a butanamide group instead of propanamide, affecting its molecular interactions and applications
Uniqueness
This compound stands out due to its specific structural features, which confer unique chemical reactivity and potential biological activities. Its combination of a sulfonyl group, methoxyaniline moiety, and dimethylpropanamide group makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H22N2O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H22N2O4S/c1-18(2,3)17(21)19-13-7-11-16(12-8-13)25(22,23)20-14-5-9-15(24-4)10-6-14/h5-12,20H,1-4H3,(H,19,21) |
InChI Key |
GPQUMBJFBRNJPZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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